molecular formula C17H17N5O B2782339 [3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone CAS No. 2380080-83-9

[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone

Cat. No. B2782339
CAS RN: 2380080-83-9
M. Wt: 307.357
InChI Key: VFOKRTWARLHWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of [3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth, neurodegeneration, and bacterial infections. It is believed that this compound works by binding to these enzymes and proteins, thereby inhibiting their activity and preventing the progression of these diseases.
Biochemical and Physiological Effects:
Studies have shown that [3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. Additionally, this compound has been shown to have antibacterial properties and can inhibit the growth of certain bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using [3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone in lab experiments is its unique structure and properties, which make it a promising candidate for various research studies. Additionally, this compound has been shown to have anti-cancer, neuroprotective, and antibacterial properties, which make it a versatile compound for studying various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain studies.

Future Directions

There are several future directions for [3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone research. One direction is to further investigate its potential use in cancer research, as studies have shown promising results in inhibiting cancer cell growth. Another direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, further studies can be conducted to investigate its potential use in the treatment of bacterial infections. Overall, [3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone has great potential for various scientific research applications and further studies can help to uncover its full potential.

Synthesis Methods

The synthesis method for [3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone involves the reaction of 2-methylbenzimidazole with 1-bromo-3-chloropropane to form 3-(2-Methylbenzimidazol-1-yl)azetidine. This intermediate is then reacted with 5-methylpyrazin-2-ylboronic acid to form the final product [3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone. The synthesis method has been optimized to obtain high yields and purity of the final product.

Scientific Research Applications

[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone has been studied for various scientific research applications. One of the potential applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, this compound has been studied for its potential use in the treatment of bacterial infections, as it has been shown to have antibacterial properties.

properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-11-7-19-15(8-18-11)17(23)21-9-13(10-21)22-12(2)20-14-5-3-4-6-16(14)22/h3-8,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOKRTWARLHWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC(C2)N3C(=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

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